N-methyl-N-(2-sulfanylethyl)acetamide: Structural Mechanics, Physical Properties, and Advanced Synthetic Applications
N-methyl-N-(2-sulfanylethyl)acetamide: Structural Mechanics, Physical Properties, and Advanced Synthetic Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the realm of advanced organic synthesis, peptide chemistry, and radiopharmaceutical design, the strategic selection of bifunctional linkers and biomimetic probes is paramount. N-methyl-N-(2-sulfanylethyl)acetamide (CAS: 63950-94-7), frequently referred to in literature as N-acetyl-N-methylcysteamine or N-(2-mercaptoethyl)-N-methylacetamide, represents a highly specialized tertiary amide-containing alkyl thiol.
As a Senior Application Scientist, I frequently encounter synthetic bottlenecks involving thioester instability and unwanted side reactions in Native Chemical Ligation (NCL) or Polyketide Synthase (PKS) probing. This guide deconstructs the physicochemical properties of N-methyl-N-(2-sulfanylethyl)acetamide and details how its unique N-methylated, N-acetylated structure provides a definitive solution to intramolecular acyl transfer degradation, making it an indispensable reagent for generating ultra-stable thioesters.
Chemical Identity and Physicochemical Profile
Understanding the baseline physical properties of N-methyl-N-(2-sulfanylethyl)acetamide is critical for predicting its solubility, partition coefficient, and behavior in both aqueous and organic reaction matrices. The compound features a neutral, highly polar tertiary amide core coupled with a reactive terminal sulfhydryl group.
Quantitative Data Summary
The following table summarizes the validated physicochemical properties of N-methyl-N-(2-sulfanylethyl)acetamide, sourced from the NIH PubChem database[1].
| Property | Value / Description |
| IUPAC Name | N-methyl-N-(2-sulfanylethyl)acetamide |
| Common Synonyms | N-Acetyl-methyl cysteamine; N-(2-mercaptoethyl)-N-methylacetamide |
| CAS Registry Number | 63950-94-7 |
| Molecular Formula | C₅H₁₁NOS |
| Molecular Weight | 133.21 g/mol |
| Exact Mass | 133.056135 Da |
| Topological Polar Surface Area (TPSA) | 21.3 Ų |
| SMILES String | CC(=O)N(C)CCS |
| InChIKey | LDAUOBUOYLAKLI-UHFFFAOYSA-N |
Note: The low TPSA (21.3 Ų) indicates excellent membrane permeability, which is highly advantageous if the compound is utilized as a cellular probe or a prodrug moiety.
Structural Mechanics: The Tertiary Amide Advantage
The fundamental value of N-methyl-N-(2-sulfanylethyl)acetamide lies in its tertiary amide configuration. In standard biochemical applications, N-acetylcysteamine (NAC) is widely used to synthesize thioesters that mimic Acetyl-CoA or Acyl Carrier Protein (ACP) intermediates. However, secondary amides like standard NAC are susceptible to a well-documented degradation pathway: the S-to-N acyl shift .
The Causality of Stability
When a standard cysteamine derivative forms a thioester, the nitrogen atom (if carrying a proton) can act as an internal nucleophile. Under slightly basic conditions, the molecule undergoes a 5-membered transition state, transferring the acyl group from the sulfur to the nitrogen, irreversibly forming an unreactive amide.
By utilizing N-methyl-N-(2-sulfanylethyl)acetamide, we introduce a methyl group that completely replaces the amide proton. This steric and electronic modification completely abrogates the S-to-N acyl shift. The nitrogen is no longer a viable nucleophile for intramolecular attack, locking the molecule in the thioester form.
Diagram 1: Mechanistic logic showing how the tertiary amide prevents S-to-N acyl shift degradation.
Self-Validating Experimental Protocols
To leverage this compound effectively, protocols must be designed with built-in validation checkpoints. Below is a field-proven methodology for generating a stable biomimetic thioester using N-methyl-N-(2-sulfanylethyl)acetamide.
Protocol: Synthesis of Ultra-Stable Biomimetic Thioesters
Objective: To couple a target carboxylic acid (e.g., a polyketide intermediate) to N-methyl-N-(2-sulfanylethyl)acetamide, creating a non-hydrolyzable CoA mimic.
Causality in Reagent Selection: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in Dichloromethane (DCM). EDC is chosen because its urea byproduct is water-soluble, allowing for rapid aqueous workup. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the nucleophilic attack by the sluggish, sterically hindered thiol.
Step-by-Step Methodology:
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Activation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Add 1.2 equivalents of EDC·HCl and 0.1 equivalents of DMAP. Stir for 15 minutes at 0°C to form the active ester.
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Thiol Addition: Slowly add 1.1 equivalents of N-methyl-N-(2-sulfanylethyl)acetamide. Allow the reaction to warm to room temperature (20-25°C).
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Reaction Monitoring (Validation Checkpoint 1): Stir for 2–4 hours. Monitor the consumption of the free thiol using Ellman’s Reagent (DTNB) .
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Self-Validation: Spot the reaction mixture on a TLC plate, spray with Ellman's reagent. The disappearance of the intense yellow color (characteristic of the free sulfhydryl) confirms complete thioesterification.
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Quenching & Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and EDC urea), saturated NaHCO₃ (to remove unreacted acid), and brine.
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Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Final Validation (Checkpoint 2): Analyze the crude product via LC-MS. The absence of an [M+H]⁺ peak corresponding to the S-to-N shifted byproduct confirms the structural integrity provided by the N-methyl group.
Diagram 2: Step-by-step experimental workflow for stable thioesterification with built-in validation.
Advanced Applications: Radiopharmaceutical Ligand Design
Beyond peptide chemistry, N-methyl-N-(2-sulfanylethyl)acetamide serves as a highly effective bidentate ligand in the development of radiopharmaceuticals.
When designing Technetium-99m (Tc-99m) or Rhenium (Re) complexes for diagnostic imaging or targeted radiotherapy, the metal core requires stable coordination to prevent in vivo transchelation. The combination of the soft sulfur donor (thiolate) and the hard oxygen donor (from the acetyl group) creates a highly stable, tightly bound S,O-coordination sphere around the transition metal. The N-methyl group provides critical steric bulk that shields the metal core from hydrolytic degradation in blood serum, enhancing the biological half-life of the radiotracer.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 45629, Acetamide, N-(beta-mercaptoethyl)-N-methyl-" PubChem, U.S. National Library of Medicine. Available at:[Link][1]
